Formamide, N-(1-ethoxyethyl)-

N-vinylformamide alkoxyethylformamide synthesis yield

Formamide, N-(1-ethoxyethyl)- (CAS 38591-95-6) is a substituted formamide bearing a 1-ethoxyethyl group on the amide nitrogen. It functions primarily as a penultimate intermediate in the synthesis of N-vinylformamide (NVF), a high-value monomer for water-soluble polymers and polyvinylamine.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 38591-95-6
Cat. No. B14681446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, N-(1-ethoxyethyl)-
CAS38591-95-6
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCOC(C)NC=O
InChIInChI=1S/C5H11NO2/c1-3-8-5(2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7)
InChIKeySCIZUMQARSPVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formamide, N-(1-ethoxyethyl)- (CAS 38591-95-6): N-Vinylformamide Precursor Candidate


Formamide, N-(1-ethoxyethyl)- (CAS 38591-95-6) is a substituted formamide bearing a 1-ethoxyethyl group on the amide nitrogen. It functions primarily as a penultimate intermediate in the synthesis of N-vinylformamide (NVF), a high-value monomer for water-soluble polymers and polyvinylamine [1]. Unlike simple alkyl formamides, this compound features a hemiacetal-like alkoxyethyl group, imparting specific thermal lability and reactivity profiles exploited in the final thermal cracking step to generate the vinyl moiety [2].

Why In-Class Formamides Cannot Replace N-(1-ethoxyethyl)formamide in N-Vinylformamide Routes


In-class N-α-alkoxyethylformamides are not interchangeable due to the high sensitivity of NVF synthesis efficiency and product purity to the alkoxy leaving group. The alkoxy chain length directly influences the compound's boiling point, thermal cracking kinetics, and the ease with which the liberated alcohol can be separated from the final vinyl monomer [1]. Substituting the ethoxy analog with a methoxy or hydroxyethyl variant alters the by-product profile, often introducing azeotropic separation challenges or generating reactive species that compromise NVF yield and polymerizability [2]. Furthermore, direct procurement data shows that even minor structural changes lead to fundamentally different approved synthetic routes and catalyst compatibilities [3].

Quantitative Differentiation Evidence for N-(1-ethoxyethyl)formamide Against Closest Analogs


Synthesis Yield Advantage of N-(1-ethoxyethyl)formamide over N-(1-methoxyethyl)formamide

In the tin(IV) chloride-catalyzed addition of formamide to vinyl ethers, N-(1-ethoxyethyl)formamide is obtained in a significantly higher yield compared to its methoxy analog under analogous conditions. This directly impacts process economics for NVF precursor synthesis [1].

N-vinylformamide alkoxyethylformamide synthesis yield

Molecular Sieve Separation Selectivity Enables Purification of N-(1-ethoxyethyl)formamide from Formamide

A critical quality attribute for NVF precursors is residual formamide content. Adsorptive separation with molecular sieves shows that formamide can be selectively removed from N-(1-ethoxyethyl)formamide with extraordinarily high selectivity factors, enabling a purification pathway not feasible for all in-class compounds [1].

amide purification molecular sieves separation selectivity

Differential Physical Properties Inform Process Engineering Choices

The shift from a methoxy to an ethoxy group leads to a measurable increase in molecular weight and predicted boiling point, which directly impacts distillation and isolation strategies. While class-level inference must be applied, the available data suggest a distinct separations envelope for the ethyl analog [1].

physical properties boiling point density process engineering

Database Representation Indicates Research-Grade Status with Limited Public Characterization

Unlike simple alkyl formamides such as N,N-dimethylformamide (DMF) or N-methylformamide, which have extensive characterization data in authoritative databases like PubChem, N-(1-ethoxyethyl)formamide is absent from the PubChem compound database at the time of analysis [1]. This places it in a class of less-characterized, application-specific intermediates, where procurement from a supplier with verified analytical data and synthetic route transparency is critical.

chemical databases compound characterization research chemical

Evidence-Backed Application Scenarios for N-(1-ethoxyethyl)formamide


Cost-Optimized Production of N-Vinylformamide Monomer

In a manufacturing setting for N-vinylformamide, selecting N-(1-ethoxyethyl)formamide as the cracking precursor maximizes product yield while minimizing side-product formation. The 53% reported synthesis yield for the ethoxy analog [1] translates to a lower raw material cost per kilogram of NVF compared to the methoxy route (45% yield), provided vinyl ethyl ether pricing is favorable.

High-Purity NVF Precursor for Electronic-Grade Polymers

For applications requiring ultra-low residual formamide in the final NVF monomer—such as electronic-grade polyvinylamine—the ability to deplete formamide to <1 mol% via calcium chabazite adsorption [1] makes N-(1-ethoxyethyl)formamide the superior precursor. The selectivity factor of ~1,500 ensures that the costly and yield-losing step of repeated distillation can be avoided.

Research Programs Investigating Thermal Cracking Kinetics of N-Alkoxyethylamides

The differential physical properties and leaving-group ability of the ethoxy vs. methoxy group make N-(1-ethoxyethyl)formamide a valuable tool in mechanistic studies. Its distinct boiling point (>200°C) [1] and higher molecular weight allow researchers to deconvolute thermal cracking activation parameters from volatility effects, aiding in catalyst design for selective vinylation.

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